N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)isobutyramide
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Overview
Description
N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)isobutyramide is a bioactive compound that has shown significant therapeutic potential in various fields of research, including cancer and neurodegenerative diseases. This compound is known for its unique structure, which includes an imidazole ring fused with a pyrimidine ring, making it a valuable scaffold in medicinal chemistry.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence the bioavailability of imidazole derivatives .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting that they can have various effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
Preparation Methods
The synthesis of N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)isobutyramide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods allow for the formation of the imidazole and pyrimidine rings, which are crucial for the compound’s bioactivity. Industrial production methods often utilize high-performance liquid chromatography (HPLC) for purification and characterization .
Chemical Reactions Analysis
N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)isobutyramide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed from these reactions often retain the core imidazole-pyrimidine structure, which is essential for the compound’s biological activity .
Scientific Research Applications
In chemistry, it serves as a valuable scaffold for the development of new drugs and therapeutic agents. In biology, it has shown promise in targeting specific molecular pathways involved in cancer and neurodegenerative diseases. In medicine, it is being investigated for its potential to inhibit key enzymes and proteins involved in disease progression. Industrial applications include its use in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)isobutyramide can be compared with other imidazole and pyrimidine derivatives, such as imidazo[1,2-a]pyrimidines and 1,3-diazoles . These compounds share similar structural features but differ in their biological activities and therapeutic potentials. The uniqueness of this compound lies in its ability to target specific molecular pathways with high selectivity and potency .
Properties
IUPAC Name |
N-(6-imidazol-1-ylpyrimidin-4-yl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-8(2)11(17)15-9-5-10(14-6-13-9)16-4-3-12-7-16/h3-8H,1-2H3,(H,13,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSKQFSGNZXIDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=NC=N1)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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